N-Methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide;hydrochloride
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Overview
Description
N-Methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide;hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes multiple methyl and amino groups, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of action
It contains an amide group , which is a common functional group in bioactive molecules and can interact with various biological targets.
Biochemical pathways
Without specific information about the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Amides are involved in a wide range of biological processes, including protein synthesis and signal transduction .
Pharmacokinetics
The presence of the amide group can influence its absorption and distribution, as amides can form hydrogen bonds with biological molecules .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “N-Methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide;hydrochloride”. For example, the ionization state of the amide group can change with pH, which can affect its interaction with targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of N-methylpropanamide with methylamine and acetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the reaction efficiency and reduce the production time. The final product is often purified through crystallization or distillation techniques to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amino groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
N-Methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- N-Methylpropanamide
- N-Methyl-3-(methylamino)propanamide
- N-Methyl-2-(methylamino)acetamide
Uniqueness
N-Methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide;hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-9-6-8(13)11(3)5-4-7(12)10-2;/h9H,4-6H2,1-3H3,(H,10,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTLIPCZTREOHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N(C)CCC(=O)NC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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